molecular formula C9H8BrIO3 B6195412 methyl 2-(2-bromo-4-iodophenoxy)acetate CAS No. 2680533-97-3

methyl 2-(2-bromo-4-iodophenoxy)acetate

Cat. No.: B6195412
CAS No.: 2680533-97-3
M. Wt: 371
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Description

Methyl 2-(2-bromo-4-iodophenoxy)acetate (CAS: 2680533-97-3) is an aromatic ester with the molecular formula C₉H₈BrIO₃ and a molecular weight of 370.97 g/mol . Structurally, it features a phenoxy backbone substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, coupled with an acetoxy methyl ester group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions leveraging halogen substituents for cross-coupling or nucleophilic substitution .

Properties

CAS No.

2680533-97-3

Molecular Formula

C9H8BrIO3

Molecular Weight

371

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-bromo-4-iodophenoxy)acetate typically involves the reaction of 2-bromo-4-iodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-bromo-4-iodophenol+methyl chloroacetateK2CO3,DMF,refluxmethyl 2-(2-bromo-4-iodophenoxy)acetate\text{2-bromo-4-iodophenol} + \text{methyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 2-bromo-4-iodophenol+methyl chloroacetateK2​CO3​,DMF,reflux​methyl 2-(2-bromo-4-iodophenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-4-iodophenoxy)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with azide or thiocyanate groups replacing the bromine or iodine atoms.

    Coupling Reactions: Biaryl compounds formed through the coupling of the phenoxy group with another aromatic ring.

Scientific Research Applications

Methyl 2-(2-bromo-4-iodophenoxy)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-4-iodophenoxy)acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of bromine, iodine, and ester groups. Below is a comparative analysis with analogs differing in substituents, functional groups, or halogen placement:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications
Methyl 2-(2-bromo-4-iodophenoxy)acetate C₉H₈BrIO₃ 370.97 2680533-97-3 Br (2), I (4), ester Pharmaceutical intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 2632-13-5 Br (3), methoxy, carboxylic acid Combretastatin A-4 synthesis
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 296.14 1131594-34-7 Br (3), methoxy, amino, ester Bioactive compound precursor
Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate C₉H₉BrFNO₂ 262.08 - Br (2), F (4), amino, ester Organic synthesis intermediate

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